Methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate
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Overview
Description
Methyl 6-bromo-7-methoxy-7-phenylbicyclo[311]heptane-6-carboxylate is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by methoxylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure efficient and cost-effective production. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove certain functional groups or reduce the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .
Scientific Research Applications
Methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6,7-endo, sin-dibromo-7-anti-(phenylsulfonyl)bicyclo[3.1.1]heptane-6-exo-carboxylate: This compound has a similar bicyclic structure but with different substituents, leading to distinct chemical properties.
Methyl-7-methoxy-7-phenyl-6-endo-halobicyclo[3.1.1]heptane-6-exo-carboxylate: This compound differs in the position and type of halogen substituent, affecting its reactivity and applications.
Uniqueness
Methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate is unique due to its specific combination of functional groups and bicyclic structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various research applications .
Properties
Molecular Formula |
C16H19BrO3 |
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Molecular Weight |
339.22 g/mol |
IUPAC Name |
methyl 6-bromo-7-methoxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate |
InChI |
InChI=1S/C16H19BrO3/c1-19-14(18)15(17)12-9-6-10-13(15)16(12,20-2)11-7-4-3-5-8-11/h3-5,7-8,12-13H,6,9-10H2,1-2H3 |
InChI Key |
MNXCNAZOUWPELP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2CCCC1C2(C3=CC=CC=C3)OC)Br |
Origin of Product |
United States |
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